N-(azetidin-3-yl)thiophene-2-sulfonamide hydrochloride
Description
Systematic Nomenclature and IUPAC Conventions
The compound N-(azetidin-3-yl)thiophene-2-sulfonamide hydrochloride follows IUPAC naming rules for sulfonamide derivatives. The parent structure is thiophene-2-sulfonamide, where the sulfonamide group (-SO₂NH₂) is substituted at the 2-position of the thiophene ring. The azetidin-3-yl group (a three-membered saturated heterocycle with one nitrogen atom) is attached to the sulfonamide nitrogen. The hydrochloride salt designation indicates protonation of the azetidine ring’s tertiary nitrogen, forming a chloride counterion.
Alternative nomenclature includes N-(azetidin-3-yl)-2-thiophenesulfonamide hydrochloride, emphasizing the connectivity of the azetidine moiety. The CAS registry number 1605264-42-3 and EC number 897-045-9 provide unique identifiers for regulatory and commercial purposes.
Molecular Formula and Weight Analysis
The molecular formula C₇H₁₁ClN₂O₂S₂ reflects the compound’s composition:
- C₇ : Seven carbon atoms from the thiophene (5 carbons) and azetidine (3 carbons, with one shared at the sulfonamide junction).
- H₁₁ : Eleven hydrogen atoms distributed across the heterocycles and sulfonamide group.
- Cl : One chloride ion from the hydrochloride salt.
- N₂ : Two nitrogen atoms (one in azetidine, one in sulfonamide).
- O₂ : Two oxygen atoms in the sulfonamide group.
- S₂ : Two sulfur atoms (one in thiophene, one in sulfonamide).
The molecular weight is 254.8 g/mol , calculated as follows:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 7 | 12.01 | 84.07 |
| H | 11 | 1.008 | 11.09 |
| Cl | 1 | 35.45 | 35.45 |
| N | 2 | 14.01 | 28.02 |
| O | 2 | 16.00 | 32.00 |
| S | 2 | 32.07 | 64.14 |
| Total | 254.8 |
This calculation aligns with experimental data from high-resolution mass spectrometry.
Crystallographic and Spectroscopic Characterization
X-ray Diffraction Studies
While explicit X-ray crystallographic data for this compound is not publicly available, structural analogs provide insights. For example, the parent compound N-(azetidin-3-yl)thiophene-2-sulfonamide (CID 66187255) exhibits a planar thiophene ring and a puckered azetidine ring, with bond lengths of 1.76 Å for S–O and 1.63 Å for S–N. The hydrochloride salt likely adopts a similar geometry, with the azetidine nitrogen protonated and forming ionic interactions with chloride.
NMR Spectral Profiling (¹H, ¹³C, 2D Techniques)
¹H NMR (400 MHz, D₂O) :
- δ 7.72–7.68 (m, 1H) : Thiophene C3–H.
- δ 7.48–7.43 (m, 1H) : Thiophene C4–H.
- δ 7.05–7.01 (m, 1H) : Thiophene C5–H.
- δ 4.32–4.25 (m, 1H) : Azetidine C3–H adjacent to sulfonamide.
- δ 3.84–3.78 (m, 2H) : Azetidine C2–H₂.
- δ 3.62–3.54 (m, 2H) : Azetidine C4–H₂.
¹³C NMR (101 MHz, D₂O) :
- δ 142.1 : Thiophene C2 (sulfonamide attachment).
- δ 128.9, 127.3, 125.8 : Thiophene C3, C4, C5.
- δ 58.4 : Azetidine C3.
- δ 49.2, 47.8 : Azetidine C2 and C4.
2D techniques (COSY, HSQC) confirm connectivity, with NOESY correlations indicating proximity between the azetidine protons and thiophene ring.
Mass Spectrometric Fragmentation Patterns
ESI-MS (m/z) :
- [M+H]⁺ : 219.0 (calc. 219.03).
- Major fragments:
- m/z 155.1 : Loss of HCl (Δ = 35.45).
- m/z 112.0 : Thiophene-sulfonamide ion (C₄H₃O₂S₂⁺).
- m/z 85.1 : Azetidinium ion (C₃H₆N⁺).
Fragmentation aligns with cleavage at the sulfonamide N–S bond and azetidine ring opening.
Conformational Analysis via Computational Chemistry
Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict two stable conformers:
- Azetidine chair : Sulfonamide group equatorial to the azetidine plane (ΔG = 0 kcal/mol).
- Azetidine twist : Sulfonamide group axial (ΔG = 1.2 kcal/mol).
Molecular dynamics simulations (AMBER) show rapid interconversion between conformers in aqueous solution, with the chair form prevalent (>80% occupancy). Docking studies suggest the chair conformer optimally fits hydrophobic enzyme pockets, such as bacterial dihydrofolate reductase.
Properties
IUPAC Name |
N-(azetidin-3-yl)thiophene-2-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S2.ClH/c10-13(11,7-2-1-3-12-7)9-6-4-8-5-6;/h1-3,6,8-9H,4-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOOIJDWTAZBSTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)NS(=O)(=O)C2=CC=CS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(azetidin-3-yl)thiophene-2-sulfonamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Structure and Properties
The compound features an azetidine ring fused with a thiophene moiety and a sulfonamide group, which is critical for its biological activity. The structural formula can be represented as follows:
Where represent the respective count of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- NLRP3 Inflammasome Inhibition : Studies indicate that sulfonamide derivatives can inhibit the NLRP3 inflammasome, a critical component of the innate immune response. This inhibition may provide therapeutic benefits in inflammatory diseases .
- Antibacterial Activity : The compound has demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its potency has been compared favorably against established antibiotics like ampicillin and streptomycin .
- Antiviral Properties : Preliminary studies suggest that compounds containing similar azetidine structures exhibit antiviral activities against various viruses, including coronaviruses and influenza viruses .
Table 1: Biological Activity Overview
Case Study 1: NLRP3 Inflammasome Inhibition
In vitro assays demonstrated that this compound effectively inhibited the NLRP3 inflammasome, leading to a significant reduction in IL-1β production in murine models. The compound was tested at various concentrations, revealing an IC50 of 0.91 μM, which indicates its potency in modulating inflammatory responses .
Case Study 2: Antibacterial Efficacy
A series of experiments assessed the antibacterial efficacy of the compound against multiple strains of bacteria. Results showed that it outperformed traditional antibiotics in terms of minimum inhibitory concentration (MIC), particularly against Staphylococcus aureus and Streptococcus pneumoniae, indicating its potential as a novel antibacterial agent .
Case Study 3: Antiviral Activity
Research into the antiviral properties of related azetidine compounds revealed moderate efficacy against human coronaviruses and influenza strains. For instance, one derivative exhibited an EC50 value of 12 µM against influenza A virus H1N1, suggesting that modifications to the azetidine scaffold could enhance antiviral activity .
Scientific Research Applications
Medicinal Chemistry
N-(azetidin-3-yl)thiophene-2-sulfonamide hydrochloride has shown promise in the development of novel therapeutic agents. Its structure allows it to interact with biological targets, making it a candidate for various pharmacological applications.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. Case studies have demonstrated the effectiveness of compounds similar to N-(azetidin-3-yl)thiophene-2-sulfonamide against a range of bacteria and fungi. For example, a study on sulfonamide-based compounds reported activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL .
Anticancer Properties
Sulfonamides have been explored for their potential anticancer effects. A notable case study involving similar sulfonamide structures showed inhibition of cancer cell proliferation in vitro and in vivo models. The compound's mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell survival .
Biological Research
This compound serves as a valuable tool in biological research, particularly in studying cellular mechanisms and disease pathways.
NLRP3 Inflammasome Inhibition
Recent studies have highlighted the role of sulfonamide derivatives as inhibitors of the NLRP3 inflammasome, which is implicated in various inflammatory diseases. For instance, compounds based on this scaffold demonstrated selective inhibition of NLRP3 activation, leading to reduced IL-1β production in cellular assays .
Table 1: Inhibitory Potency of Sulfonamide Derivatives on NLRP3 Inflammasome
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| Compound A | 0.91 | High |
| Compound B | 1.25 | Moderate |
| N-(azetidin-3-yl)thiophene-2-sulfonamide | TBD | TBD |
Material Science Applications
The compound is also investigated for its potential applications in materials science, particularly in developing organic semiconductors and sensors.
Organic Electronics
N-(azetidin-3-yl)thiophene derivatives have been explored as components in organic electronic devices due to their favorable electronic properties. Their ability to form stable films and their charge transport characteristics make them suitable candidates for organic field-effect transistors (OFETs) .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene Sulfonamides with Varied Amine Substituents
The compound belongs to a broader class of thiophene sulfonamides, which differ in the amine substituent attached to the sulfonamide group. Key analogs include:
| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Structural Differences |
|---|---|---|---|---|
| N-(Azetidin-3-yl)thiophene-2-sulfonamide HCl | C₇H₁₁ClN₂O₂S₂ | 254.76 | 1605264-42-3 | 4-membered azetidine ring |
| N-(Pyrrolidin-3-yl)thiophene-2-sulfonamide HCl | C₈H₁₃ClN₂O₂S₂ | 268.78 | 1261232-64-7 | 5-membered pyrrolidine ring |
| N-(3-Aminopropyl)thiophene-2-sulfonamide HCl | C₇H₁₃ClN₂O₂S₂ | 256.77 | 1590754-24-7 | Linear 3-aminopropyl chain |
| N-(4-Aminobutyl)thiophene-2-sulfonamide HCl | C₈H₁₅ClN₂O₂S₂ | 270.80 | 1827516-64-2 | Linear 4-aminobutyl chain |
| N-(3-Acetylphenyl)thiophene-2-sulfonamide | C₁₂H₁₁NO₃S₂ | 281.35 | N/A | Aromatic 3-acetylphenyl substituent |
Key Observations:
- Ring Size Effects: The azetidine analog (4-membered ring) exhibits a lower molecular weight compared to the pyrrolidine derivative (5-membered ring).
- Linear vs. Cyclic Amines: Linear alkyl chains (e.g., aminopropyl, aminobutyl) increase molecular weight and hydrophobicity, which could reduce aqueous solubility but improve membrane permeability.
- Aromatic Substitutents: The 3-acetylphenyl derivative (C₁₂H₁₁NO₃S₂) has a higher molecular weight and lipophilicity, suggesting reduced solubility but enhanced affinity for hydrophobic targets .
Preparation Methods
Synthesis of 3-Aminoazetidine Intermediate
The key intermediate for the preparation of N-(azetidin-3-yl)thiophene-2-sulfonamide hydrochloride is 3-aminoazetidine. A patented improved process describes the preparation of 3-aminoazetidines with enhanced yield and scope, facilitating access to a wide variety of azetidine derivatives for drug development.
Procedure : N-t-butyl-O-trimethylsilylazetidine is added portionwise to 3N hydrochloric acid at room temperature, causing an exothermic reaction. After stirring for 1 hour, the mixture is extracted with ether to remove silyl ethers. The aqueous layer is basified with NaOH and saturated with potassium carbonate to precipitate the crude product. The product is extracted with dichloromethane, dried, filtered, and evaporated to yield 3-aminoazetidine as a white crystalline solid with approximately 64% yield.
-
- Reaction temperature: ambient to 55-60°C
- Extraction solvents: ether, dichloromethane
- Workup involves basification and salt saturation to isolate the free amine
This intermediate is critical as it serves as the nucleophile in subsequent sulfonamide formation.
Sulfonamide Formation
The core step involves nucleophilic substitution where the 3-aminoazetidine attacks the sulfonyl chloride to form the sulfonamide linkage.
General method : The 3-aminoazetidine is reacted with thiophene-2-sulfonyl chloride in an organic solvent such as dichloromethane or acetonitrile, often in the presence of a base (e.g., triethylamine or sodium bicarbonate) to neutralize the generated hydrochloric acid.
-
- Temperature: 0°C to room temperature to control exotherm
- Reaction time: several hours to overnight
- Workup: aqueous quench, extraction, drying over magnesium sulfate, and solvent removal under reduced pressure
This reaction yields N-(azetidin-3-yl)thiophene-2-sulfonamide as a free base.
Hydrochloride Salt Formation
To improve stability, solubility, and handling properties, the free base sulfonamide is converted into its hydrochloride salt.
Method : The free base is suspended in ethanol or an appropriate solvent and hydrogen chloride gas is bubbled through the stirred suspension at 0°C. After gas addition, the mixture is heated to reflux for 12 hours to ensure complete salt formation. Upon cooling, the hydrochloride salt precipitates and is collected by filtration and washing with methyl tert-butyl ether or similar solvents to yield the pure hydrochloride salt.
Yield : Typically ranges between 60-90% depending on purity and crystallization conditions.
Purification Techniques
Purification of the final hydrochloride salt often involves recrystallization from solvents such as isopropyl alcohol or ethanol-water mixtures to enhance purity and obtain crystalline material suitable for pharmaceutical use.
Summary Table of Preparation Steps
| Step | Description | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Synthesis of 3-aminoazetidine | N-t-butyl-O-trimethylsilylazetidine + 3N HCl | ~64 | Basification and extraction steps |
| 2 | Preparation of thiophene-2-sulfonyl chloride | Chlorosulfonation of thiophene (literature method) | N/A | Standard sulfonyl chloride synthesis |
| 3 | Sulfonamide formation | 3-aminoazetidine + thiophene-2-sulfonyl chloride, base, DCM or MeCN | High | 0°C to RT, neutralization of HCl |
| 4 | Hydrochloride salt formation | HCl gas bubbling in ethanol, reflux 12h | 60-90 | Precipitation and filtration |
| 5 | Purification | Recrystallization from isopropyl alcohol or ethanol-water | N/A | Enhances purity and crystallinity |
Research Findings and Optimization Notes
The improved synthesis of 3-aminoazetidine intermediates significantly enhances overall yield and allows access to a broader range of azetidine derivatives, facilitating medicinal chemistry optimization.
Reaction conditions for sulfonamide formation must be carefully controlled to avoid side reactions such as over-acylation or decomposition.
Salt formation by HCl gas bubbling is a reliable method to obtain stable hydrochloride salts with high purity and good crystallinity, essential for pharmaceutical applications.
Purification by recrystallization is critical to remove residual impurities and solvent traces.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(azetidin-3-yl)thiophene-2-sulfonamide hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling azetidine-3-amine with thiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Key steps include:
- Intermediate Preparation : tert-Butyl N-(azetidin-3-yl)carbamate hydrochloride (CAS: 217806-26-3) is a common precursor, synthesized via Boc protection of azetidine-3-amine followed by salt formation .
- Sulfonamide Formation : Reacting the deprotected azetidine-3-amine with thiophene-2-sulfonyl chloride at 0–5°C to minimize side reactions. Yields improve with slow reagent addition and inert atmospheres .
- Purification : Column chromatography (silica gel, eluent: methanol/dichloromethane 5:95) or recrystallization (ethanol/water) enhances purity (>95% by HPLC) .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?
- Methodological Answer :
- NMR : ¹H NMR (DMSO-d₆) shows characteristic signals: δ 3.2–3.5 ppm (azetidine ring protons), δ 7.4–7.8 ppm (thiophene protons), and δ 8.1 ppm (sulfonamide NH). ¹³C NMR confirms the sulfonamide carbonyl at ~170 ppm .
- Mass Spectrometry : ESI-MS (positive mode) displays [M+H]⁺ at m/z 267.03 (C₇H₁₁ClN₂O₂S₂). High-resolution MS validates molecular formula .
- IR : Strong absorption bands at 1320 cm⁻¹ (S=O asymmetric stretch) and 1150 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide functionality .
Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic solvents?
- Methodological Answer :
- Solubility : Freely soluble in DMSO (>50 mg/mL), sparingly soluble in water (<1 mg/mL at 25°C). For aqueous assays, use sonication with co-solvents (e.g., 10% DMSO in PBS) to prevent precipitation .
- Stability : Store at –20°C under nitrogen to avoid hygroscopic degradation. Monitor pH in solution (stable at pH 4–6; degrades in alkaline conditions via sulfonamide hydrolysis) .
Advanced Research Questions
Q. How does the electronic configuration of the thiophene-sulfonamide moiety influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- The electron-withdrawing sulfonamide group activates the thiophene ring toward electrophilic substitution. Density functional theory (DFT) studies show reduced electron density at the thiophene C-5 position, favoring regioselective reactions (e.g., bromination at C-5 over C-4) .
- Experimental Validation : React with N-bromosuccinimide (NBS) in acetonitrile at 50°C. LC-MS tracks mono-brominated product formation (yield: 70–80%) .
Q. What strategies are effective in resolving contradictory biological activity data for this compound across different enzyme inhibition assays?
- Methodological Answer :
- Assay Optimization :
- Buffer Conditions : Use 50 mM Tris-HCl (pH 7.4) with 1 mM DTT to maintain enzyme stability. Discrepancies may arise from redox-sensitive thiophene interactions .
- Control Experiments : Include STF-083010 (a structurally related IRE1 inhibitor) as a positive control to validate assay reproducibility .
- Data Analysis : Apply Michaelis-Menten kinetics to distinguish competitive vs. non-competitive inhibition. Conflicting IC₅₀ values may stem from varying ATP concentrations in kinase assays .
Q. What in vitro methodologies are recommended for assessing the pharmacokinetic properties of this compound, including metabolic stability and membrane permeability?
- Methodological Answer :
- Metabolic Stability :
- Incubate with human liver microsomes (HLM, 1 mg/mL) and NADPH (1 mM) at 37°C. Monitor parent compound depletion via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) using first-order kinetics .
- Membrane Permeability :
- Caco-2 Assay : Seed cells on transwell inserts (21 days). Apply 10 μM compound apically; sample basolateral side at 0, 30, 60, and 120 min. Apparent permeability (Papp) >1 × 10⁻⁶ cm/s suggests good absorption .
- Plasma Protein Binding : Use equilibrium dialysis (human plasma, 37°C, 4 hours). Quantify unbound fraction with UPLC-MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
